
4-(Benzyloxy)-3,5-difluorobenzaldehyde
Übersicht
Beschreibung
4-(Benzyloxy)-3,5-difluorobenzaldehyde (4-BDFB) is an organic compound with a unique structure consisting of a benzyloxy group connected to a difluorobenzaldehyde moiety. It is a colorless, crystalline solid with a melting point of 87-88 °C and a boiling point of 180-181 °C. 4-BDFB is a versatile reagent that is widely used in organic synthesis to produce a variety of products. It is also used in the synthesis of pharmaceuticals, agricultural products, and other materials.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde Applications
4-(Benzyloxy)-3,5-difluorobenzaldehyde is a specialized chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Neurotrophic Compounds: This compound has been utilized in the first enantioselective total synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds are crucial for nerve growth and regeneration, making this application significant for neurological research and potential therapeutic developments.
Development of Schiff Base Derivatives: Schiff base derivatives have a wide range of pharmacological activities. 4-(Benzyloxy)-3,5-difluorobenzaldehyde can react with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide , a compound that can be further explored for its antibacterial and antioxidant properties.
Antibacterial and Antioxidant Activities: The compound’s derivatives have shown promise in antibacterial and antioxidant activities . These activities are essential for developing new medications and treatments for various diseases, including those caused by antibiotic-resistant bacteria .
Enzyme Activity Modulation: Thiazole-based Schiff base compounds, which can be synthesized using 4-(Benzyloxy)-3,5-difluorobenzaldehyde, have the ability to modulate the activity of many enzymes involved in metabolism. This application is vital for the study of metabolic diseases and the development of targeted therapies .
Catalysis in Green Chemistry: The compound can be used in green chemistry approaches as a catalyst or a component in catalyst development. This application is particularly important for creating more sustainable and environmentally friendly chemical processes .
Synthesis of Depigmenting Agents: 4-(Benzyloxy)-3,5-difluorobenzaldehyde may play a role in the synthesis of depigmenting agents. These agents are used in dermatology to treat skin conditions like vitiligo and hyperpigmentation .
Dyeing of Polyester Fibers: In the textile industry, the compound could be used for the dyeing of polyester fibers. This application takes advantage of the compound’s chemical properties to bind with fabrics, potentially leading to the development of new textile dyes .
Rubber Industry Applications: The rubber industry could benefit from the use of 4-(Benzyloxy)-3,5-difluorobenzaldehyde in the production process. Its chemical structure could be key in synthesizing additives that enhance the properties of rubber products .
Eigenschaften
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRBYGWUSGMSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577259 | |
| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
CAS RN |
125036-88-6 | |
| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

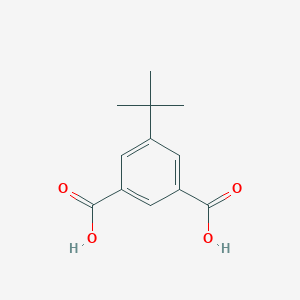



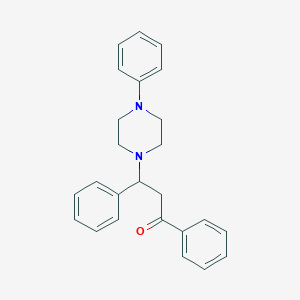
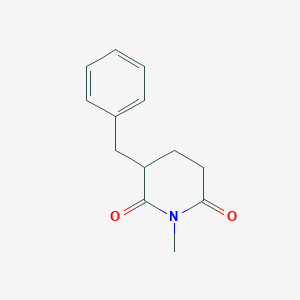
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
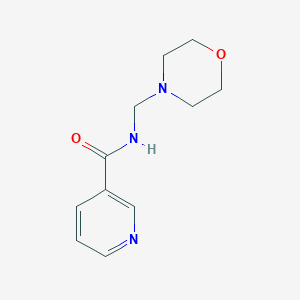
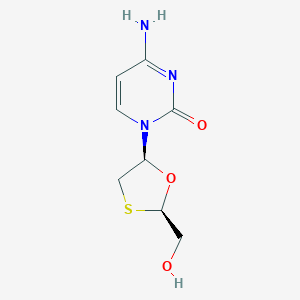
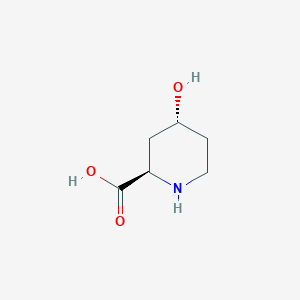



![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)